Methyl 3-amino-4-(difluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid and contains both amino and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate typically involves the reaction of 3-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, advanced purification methods such as chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(difluoromethoxy)benzoate
- Methyl 3-bromo-4-(difluoromethoxy)benzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both amino and difluoromethoxy groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications .
Biological Activity
Methyl 3-amino-4-(difluoromethoxy)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a difluoromethoxy group, which is known to enhance biological activity through various mechanisms. The presence of fluorine atoms often increases lipophilicity and metabolic stability, making such compounds attractive for drug development.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours). The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those responsible for DNA replication and repair.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that control cell growth and apoptosis.
- Oxidative Stress Induction : The difluoromethoxy group may enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Properties
Molecular Formula |
C9H9F2NO3 |
---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
methyl 3-amino-4-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,12H2,1H3 |
InChI Key |
LCEMBOBEHVOLKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.